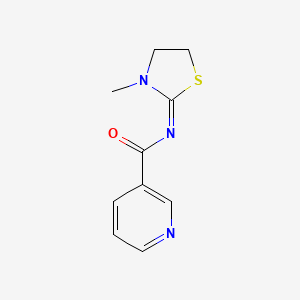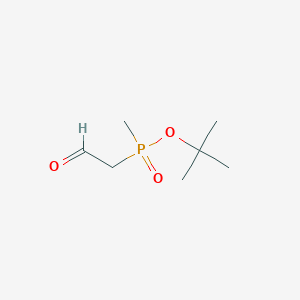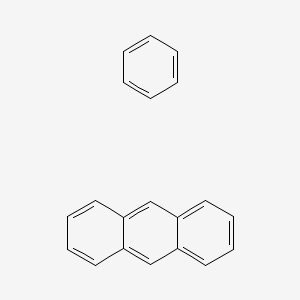![molecular formula C26H40N2O B14493587 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol CAS No. 63753-09-3](/img/structure/B14493587.png)
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol is an organic compound that belongs to the class of phenols It contains a phenolic hydroxyl group and a substituted aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol can be achieved through a multi-step process. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a phenol. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, where the reactants are combined in reactors under controlled temperatures and pressures. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Diethylamino)methyl]aniline
- 2-[4-(1-Adamantyloxy)(methyl)anilino]ethanol
- 4-(Diethylaminomethyl)aniline
Uniqueness
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol is unique due to its specific substitution pattern on the phenol ring and the presence of a nonyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
63753-09-3 |
|---|---|
Formule moléculaire |
C26H40N2O |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
2-[[4-(diethylamino)anilino]methyl]-4-nonylphenol |
InChI |
InChI=1S/C26H40N2O/c1-4-7-8-9-10-11-12-13-22-14-19-26(29)23(20-22)21-27-24-15-17-25(18-16-24)28(5-2)6-3/h14-20,27,29H,4-13,21H2,1-3H3 |
Clé InChI |
NFLBWAOBEGBJNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C=C1)O)CNC2=CC=C(C=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)




![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)


![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)




![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
